REACTION_CXSMILES
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[Br:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[F:9].OS(O)(=O)=O.[N+:15]([O-])([OH:17])=[O:16]>>[Br:1][C:2]1[C:7]([F:8])=[C:6]([N+:15]([O-:17])=[O:16])[CH:5]=[CH:4][C:3]=1[F:9]
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Name
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|
Quantity
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15.4 mL
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1F)F
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Name
|
|
Quantity
|
77 mL
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Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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68 mL
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Type
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reactant
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Smiles
|
[N+](=O)(O)[O-]
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Type
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CUSTOM
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Details
|
stirred vigorously for 3 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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CUSTOM
|
Details
|
additional 30 min
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Duration
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30 min
|
Type
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ADDITION
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Details
|
The mixture was poured onto ice (500 mL)
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Type
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EXTRACTION
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Details
|
The resulting suspension was extracted with DCM (4×100 mL)
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Type
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WASH
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Details
|
washed with brine (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1F)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 137 mmol | |
AMOUNT: MASS | 32.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 131.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |